In-Depth Technical Guide: (+)-Muscarine-d9 Iodide
In-Depth Technical Guide: (+)-Muscarine-d9 Iodide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Muscarine-d9 Iodide, a deuterated analog of the potent muscarinic acetylcholine receptor agonist, (+)-Muscarine Iodide, serves as a valuable tool in pharmacological research and drug development. The incorporation of nine deuterium atoms on the trimethylammonium group provides a unique isotopic signature, making it an ideal internal standard for mass spectrometry-based quantification of muscarine in biological matrices. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological context of (+)-Muscarine-d9 Iodide, including detailed experimental protocols and an exploration of the relevant signaling pathways.
Introduction: The Significance of Deuteration in Muscarinic Agonist Research
Muscarine, originally isolated from the mushroom Amanita muscaria, was the first parasympathomimetic substance to be studied in detail. It selectively activates muscarinic acetylcholine receptors (mAChRs), which are G protein-coupled receptors (GPCRs) that mediate a wide range of physiological functions, including heart rate, smooth muscle contraction, and glandular secretion. The study of muscarinic agonists is crucial for understanding the cholinergic system and for the development of therapeutics for various disorders, such as Alzheimer's disease, schizophrenia, and chronic obstructive pulmonary disease (COPD).
The use of stable isotope-labeled compounds, such as (+)-Muscarine-d9 Iodide, has become indispensable in modern pharmacology. Deuteration, the replacement of hydrogen with its stable isotope deuterium, offers several advantages. The increased mass of deuterium leads to a distinct mass shift in mass spectrometry, allowing for precise and accurate quantification of the labeled compound in the presence of its unlabeled counterpart. This is particularly useful in pharmacokinetic and metabolism studies. While the kinetic isotope effect can sometimes alter the metabolic profile of a drug, in the case of (+)-Muscarine-d9 Iodide, where the deuterium is on the metabolically stable trimethylammonium group, its primary utility is as an internal standard.
Synthesis of (+)-Muscarine-d9 Iodide
The synthesis of (+)-Muscarine-d9 Iodide leverages the well-established synthetic route to (+)-Muscarine, with the key modification being the introduction of a deuterated reagent in the final step. The overall strategy involves the stereoselective synthesis of an iodo-alcohol precursor followed by quaternization with trimethylamine-d9.
Synthesis of the Iodo-alcohol Precursor
A concise and efficient synthesis of the required iodo-alcohol precursor starting from S-(−)-ethyl lactate has been reported.[1] This multi-step synthesis establishes the correct stereochemistry of the tetrahydrofuran ring, which is crucial for potent biological activity.
Synthesis of Trimethylamine-d9
The critical deuterated reagent, trimethylamine-d9, can be synthesized through various methods. One common approach involves the use of deuterated methylating agents. For example, deuterated methyl iodide (CD3I) can be used to sequentially alkylate a nitrogen source. Alternatively, reductive amination of formaldehyde-d2 with ammonia, followed by further methylation with a deuterated methyl source, can yield trimethylamine-d9.
Final Quaternization Step: A Detailed Experimental Protocol
The final step in the synthesis of (+)-Muscarine-d9 Iodide is the quaternization of the iodo-alcohol precursor with trimethylamine-d9.
Reaction Scheme:
Experimental Protocol:
-
Preparation of the Reaction Mixture: The iodo-alcohol precursor (1 equivalent) is dissolved in a suitable solvent, such as ethanol or acetonitrile.
-
Addition of Trimethylamine-d9: An excess of trimethylamine-d9 (typically 3-5 equivalents) is added to the solution. The reaction is usually carried out in a sealed vessel due to the volatility of trimethylamine.
-
Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated (e.g., 40-60 °C) to facilitate the quaternization. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/ether), to yield (+)-Muscarine-d9 Iodide as a crystalline solid.
Physicochemical and Spectroscopic Data
The following table summarizes the key quantitative data for (+)-Muscarine-d9 Iodide.
| Property | Value |
| Molecular Formula | C9H11D9INO2 |
| Molecular Weight | 310.22 g/mol |
| CAS Number (unlabeled) | 24570-49-8 |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and DMSO |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum would be simplified compared to unlabeled muscarine, with the complete absence of the signal corresponding to the N-methyl protons. The remaining protons on the tetrahydrofuran ring would exhibit characteristic shifts and coupling patterns.
-
²H NMR: The deuterium NMR spectrum would show a prominent singlet corresponding to the nine equivalent deuterium atoms of the -N+(CD3)3 group.
-
¹³C NMR: The carbon NMR spectrum would show the characteristic peaks for the tetrahydrofuran ring carbons. The signal for the N-methyl carbons would be a septet due to coupling with deuterium (I=1), with a significantly lower intensity compared to a protonated carbon.
-
Mass Spectrometry: The mass spectrum would show a parent ion peak corresponding to the deuterated muscarine cation [C9H11D9NO2]+ at m/z 183.2, which is 9 mass units higher than the unlabeled muscarine cation (m/z 174.2). This distinct mass shift is the basis for its use as an internal standard.[2]
Biological Activity and Signaling Pathways
(+)-Muscarine-d9 Iodide, like its non-deuterated counterpart, is a potent agonist at all five subtypes of muscarinic acetylcholine receptors (M1-M5).[3] These receptors are coupled to different G proteins and activate distinct intracellular signaling cascades.
Muscarinic Receptor Subtypes and G Protein Coupling
-
M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins.[4]
-
M2 and M4 Receptors: These receptors primarily couple to Gi/o proteins.
Signaling Pathways Activated by (+)-Muscarine-d9 Iodide
The binding of (+)-Muscarine-d9 Iodide to muscarinic receptors initiates a cascade of intracellular events.
M1, M3, M5 Receptor Signaling Pathway:
